(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
Description
(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is a sulfonamide derivative characterized by a 4-methoxy-2,3-dimethylphenylsulfonyl group linked to a 2-hydroxyethylamine moiety.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-8-9(2)11(5-4-10(8)16-3)17(14,15)12-6-7-13/h4-5,12-13H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANJXWDBMBICMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: : The synthesis begins with 4-methoxy-2,3-dimethylphenol as the starting material.
Sulfonylation: : The phenol undergoes sulfonylation using chlorosulfonic acid to form the corresponding sulfonyl chloride.
Amination: : The sulfonyl chloride is then reacted with 2-hydroxyethylamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form the corresponding sulfone.
Reduction: : Reduction reactions can lead to the formation of the corresponding amine.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : The major product is the sulfone derivative.
Reduction: : The major product is the amine derivative.
Substitution: : The major products are the substituted sulfonamide derivatives.
Scientific Research Applications
(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine: has several scientific research applications:
Chemistry: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: : The compound may have potential biological activity and can be used in the development of new drugs.
Medicine: : It can be explored for its therapeutic properties in treating various diseases.
Industry: : The compound can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which (2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Sulfonamides with Aromatic Moieties
- 4-Methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS 825608-42-2) Structural Difference: Replaces the 2-hydroxyethyl group with a 3-methylpyridinyl substituent. However, the absence of a hydroxyl group reduces solubility in polar solvents .
- (4-Bromo-2-methylphenyl)[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]amine (CAS 873673-52-0) Structural Difference: Contains a bromo substituent and an ethoxy group instead of methoxy. Impact: The bromine atom increases molecular weight (398.31 g/mol) and may enhance halogen bonding in receptor interactions.
Sulfonylurea Herbicides (Agrochemical Analogs)
- Metsulfuron Methyl Ester (CAS 74223-64-6)
Perfluorinated Sulfonamides
- Sulfonamides with Perfluoroalkyl Chains (e.g., CAS 68608-13-9)
- Structural Difference : Fluorinated alkyl chains replace aromatic or hydroxyalkyl groups.
- Impact : Fluorine atoms confer thermal stability and chemical resistance but reduce biodegradability. The target compound’s hydroxyethyl group enhances aqueous solubility, making it less persistent in the environment .
Physicochemical Properties and Reactivity
- Solubility : The hydroxyethyl group in the target compound improves water solubility compared to analogs with bulky aryl or fluorinated groups.
- Reactivity : The sulfonamide group is susceptible to hydrolysis under acidic or basic conditions, a trait shared with other sulfonamides .
Biological Activity
(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine, identified by its CAS number 1206105-00-1, is a compound of interest due to its potential biological activities. This article reviews the compound’s biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO4S. The structure features a sulfonamide group attached to a substituted phenyl ring, which is crucial for its biological activity.
Research indicates that compounds similar to this compound often exhibit activity through inhibition of specific enzymes or receptors. For instance, sulfonamide derivatives have been shown to inhibit lipoxygenases (LOXs), which are involved in inflammatory processes and cancer progression . The interaction with LOXs can lead to reduced production of pro-inflammatory mediators, making these compounds potential anti-inflammatory agents.
Anticancer Properties
Several studies have explored the anticancer potential of related sulfonamide compounds. For example, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and skin cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring enhance antiproliferative effects.
Antimicrobial Activity
The compound's structural features may also contribute to antimicrobial properties. Similar compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating that this compound could possess similar effects .
Inhibition Studies
A study focused on sulfonamide-based inhibitors revealed that derivatives with methoxy and hydroxy substitutions exhibited potent inhibition against human lipoxygenases with IC50 values in the nanomolar range. This suggests a strong potential for developing anti-inflammatory drugs from this class of compounds .
Antiproliferative Activity
In vitro assays demonstrated that certain derivatives showed significant growth inhibition in cancer cell lines. For instance, a related compound exhibited an IC50 value of 3.1 μM against MCF-7 cells, highlighting the potential for therapeutic applications in oncology .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
